1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous amine found in the mammalian brain, particularly in the mouse brain [] and human cerebrospinal fluid (CSF) [, ]. Its concentration is elevated in the CSF of patients with Parkinson's disease (PD) [, ]. 1BnTIQ belongs to the tetrahydroisoquinoline (TIQ) family, a group of compounds structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin that causes parkinsonism [, , ]. 1BnTIQ has been proposed as a potential endogenous neurotoxin that may contribute to the development of PD [, ].
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic compound that belongs to the class of tetrahydroisoquinolines, which are significant in medicinal chemistry due to their structural similarity to various bioactive molecules, including alkaloids and neurotransmitters. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline framework.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including Grignard reactions and Pictet–Spengler reactions. Its classification falls under organic compounds and more specifically under heterocyclic compounds due to the presence of nitrogen in its structure.
Several synthetic routes have been developed for the preparation of 1-benzyl-1,2,3,4-tetrahydroisoquinoline:
The molecular formula of 1-benzyl-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 239.34 g/mol. The structure features:
The compound's three-dimensional structure plays a crucial role in its biological activity and interactions with biological targets.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
The mechanism of action for 1-benzyl-1,2,3,4-tetrahydroisoquinoline primarily relates to its interaction with neurotransmitter systems. It may act as a precursor or modulator for neurotransmitters such as dopamine or norepinephrine due to its structural similarity to these molecules.
Research indicates that derivatives of this compound exhibit potential pharmacological activities including analgesic and anti-inflammatory effects. The specific pathways involve receptor binding and modulation within central nervous system pathways .
The chemical properties include stability under normal conditions but may be sensitive to strong acids or bases which can lead to degradation or hydrolysis.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous secondary amine with the chemical formula C₁₆H₁₇N and a molecular weight of 223.31 g/mol [1] [6]. Structurally, it features a benzyl group attached to the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline core. This compound is categorized as a neurotoxin due to its selective accumulation in dopaminergic neurons and its established role in models of neurodegeneration. 1BnTIQ is synthesized endogenously in mammalian brains but can also originate from dietary sources or environmental exposures [2] [4]. Its detection in human cerebrospinal fluid (CSF) and its elevated levels in Parkinson’s disease patients underscore its biomedical significance [3] [9].
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₇N |
Molecular Weight | 223.31 g/mol |
CAS Registry Number | 19716-56-4 |
Classification | Tetrahydroisoquinoline Alkaloid |
Endogenous Status | Present in CSF and Brain Tissue |
Key Biological Role | Endogenous Neurotoxin |
1BnTIQ was first identified as an endogenous compound in the brain and cerebrospinal fluid (CSF) of mammals in the 1990s. A pivotal 1995 study by Kotake et al. reported that CSF levels of 1BnTIQ were approximately threefold higher in Parkinson’s disease (PD) patients compared to neurological controls, suggesting a potential pathogenic link [3] [9]. This discovery positioned 1BnTIQ among endogenous neurotoxins implicated in idiopathic PD.
1BnTIQ occurs naturally as a trace amine in the central nervous system. It is biosynthesized endogenously via the Pictet-Spengler condensation reaction, involving dopamine and phenylacetaldehyde (a metabolite of phenylethylamine) [5] [8]. While primarily of endogenous origin, 1BnTIQ may also derive from dietary sources or microbial metabolism in the gut, though these exogenous pathways are less characterized. Its presence is consistently verified in rodent, primate, and human brain tissues, particularly within dopaminergic regions like the substantia nigra and striatum [2] [10].
Tetrahydroisoquinoline (THIQ) alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds. 1BnTIQ belongs to the "simple THIQ" subgroup, characterized by a saturated isoquinoline core without additional fused ring systems or complex glycosidic attachments [5] [9]. Its structure comprises two aromatic rings: Ring A (isoquinoline moiety) and Ring B (benzyl group), linked via a nitrogen atom [8].
Structurally, 1BnTIQ is distinguished by:
This structural framework allows 1BnTIQ to mimic dopamine structurally, enabling uptake via the dopamine transporter (DAT) and subsequent accumulation in dopaminergic neurons [3] [7].
1BnTIQ exerts multifaceted effects on dopaminergic systems, contributing to its neurotoxic profile:
Mechanism | Experimental Evidence | Biological Consequence |
---|---|---|
Dopamine Transporter (DAT) Uptake | Inhibition of [³H]dopamine uptake in SH-SY5Y cells [3] | Selective accumulation in dopaminergic neurons |
Oxidative Stress | Increased lipid peroxidation in SH-SY5Y cells [3] | Mitochondrial damage and ROS generation |
Apoptosis Induction | ↑ Bax, ↓ Bcl-xL, ↑ active caspase-3 in SH-SY5Y cells [3] [7] | Programmed cell death of dopaminergic neurons |
l-DOPA Interaction (Acute) | Potentiation of l-DOPA-induced striatal DA release (1300%) [2] | Altered therapeutic response |
l-DOPA Interaction (Chronic) | Attenuation of l-DOPA-induced DA release (200%), blockade of l-DOPA-induced caspase-3 activation [2] | Potential disruption of long-term therapy |
The convergence of these mechanisms—mitochondrial dysfunction, oxidative stress, apoptotic signaling, and dopamine dysregulation—positions 1BnTIQ as a significant endogenous risk factor in Parkinson’s disease pathogenesis. Its ability to disrupt L-DOPA efficacy further highlights its clinical relevance in disease management [2] [3] [9].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7